molecular formula C13H11N3O B579352 7-Methoxyphenazin-1-amine CAS No. 18450-05-0

7-Methoxyphenazin-1-amine

Cat. No.: B579352
CAS No.: 18450-05-0
M. Wt: 225.251
InChI Key: DOKYBQBAPUSQKN-UHFFFAOYSA-N
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Description

7-Methoxyphenazin-1-amine is a synthetic phenazine derivative designed for advanced scientific research. Phenazines are a significant class of nitrogen-containing heterocyclic compounds known for their diverse biological activities and unique electrochemical properties . This compound features a methoxy group at the 7-position and an amine group at the 1-position of the phenazine core, a structure that suggests potential as a redox probe or an intermediate in the synthesis of more complex molecules. Researchers can explore its application in developing electrochemical aptamer-based (E-AB) biosensors, as related amine-reactive phenazine ethosulfate has been successfully conjugated to biomolecules for sensitive detection systems . In microbiological studies, phenazine derivatives are produced by various bacteria and are investigated for their roles as electron shuttles in metabolic processes, their antibiotic properties, and their ability to modify cellular redox states . Furthermore, structurally similar aminophenoxazinones, which share a tricyclic nitrogen-containing structure, have demonstrated notable pharmacological activities in research, including anticancer and antimicrobial effects, often through mechanisms involving the generation of reactive oxygen species (ROS) . This compound is provided as a high-purity compound to support these and other innovative research applications in chemical biology and material science. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

18450-05-0

Molecular Formula

C13H11N3O

Molecular Weight

225.251

IUPAC Name

7-methoxyphenazin-1-amine

InChI

InChI=1S/C13H11N3O/c1-17-8-5-6-10-12(7-8)15-11-4-2-3-9(14)13(11)16-10/h2-7H,14H2,1H3

InChI Key

DOKYBQBAPUSQKN-UHFFFAOYSA-N

SMILES

COC1=CC2=NC3=C(C(=CC=C3)N)N=C2C=C1

Synonyms

1-Amino-7-methoxyphenazine

Origin of Product

United States

Preparation Methods

Jourdan-Ullmann Coupling: Formation of 2-((4-Methoxyphenyl)amino)-3-nitrobenzoic Acid

The synthesis begins with a copper-promoted Jourdan-Ullmann coupling between 2-bromo-3-nitrobenzoic acid and 4-methoxyaniline . This reaction forms a diarylamine intermediate, which serves as the precursor for phenazine ring construction.

Reaction Conditions :

  • Catalyst : Copper powder (0.05 mmol per 1.52 mmol aniline)

  • Solvent : 2,3-Butanediol

  • Base : N-Ethylmorpholine (1.3 equiv relative to aniline)

  • Temperature : 70°C

  • Duration : 17 hours

  • Yield : ~94% (for analogous substrates)

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amine group of 4-methoxyaniline displaces the bromine atom on the electron-deficient aryl halide. The nitro group at the 3-position remains intact, critical for subsequent reductive cyclization.

Reductive Cyclization: Synthesis of 7-Methoxy-phenazine-1-carboxylic Acid

The diarylamine intermediate undergoes reductive cyclization using sodium borohydride (NaBH₄) under basic conditions to form the phenazine core. This step simultaneously reduces the nitro group and facilitates ring closure.

Reaction Conditions :

  • Reducing Agent : Sodium borohydride (5–10 equiv)

  • Solvent : Aqueous sodium hydroxide (2N) or methanol

  • Temperature : 60–70°C (reflux for methanol-based reactions)

  • Duration : 24 hours

  • Yield : 26–41% (varies with substituents)

The mechanism involves nitro group reduction to an amine, followed by intramolecular cyclization with the carboxylic acid moiety to form the phenazine ring. Excessive reaction times (>36 hours) or insufficient NaBH₄ can lead to byproducts and reduced yields.

Curtius Rearrangement: Conversion to this compound

The final step employs a Curtius rearrangement to transform the carboxylic acid group of the phenazine intermediate into an amine. This one-pot reaction utilizes diphenylphosphoryl azide (DPPA) to generate an acyl azide, which thermally decomposes to an isocyanate intermediate before hydrolysis to the primary amine.

Reaction Conditions :

  • Reagents : DPPA (1.2 equiv), water

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : Room temperature to reflux

  • Duration : 12–24 hours

  • Yield : 26% (for this compound)

The reaction sequence is highly sensitive to moisture and requires rigorous exclusion of air to prevent side reactions.

Optimization and Challenges

Jourdan-Ullmann Coupling

  • Copper Catalyst : Essential for facilitating the C–N bond formation; omission results in no reaction.

  • Solvent Choice : 2,3-Butanediol enhances reaction efficiency compared to polar aprotic solvents.

  • Scalability : The reaction scales linearly, but prolonged heating (>20 hours) may degrade sensitive substrates.

Reductive Cyclization

  • NaBH₄ Stoichiometry : Suboptimal amounts (<5 equiv) lead to incomplete cyclization.

  • Base Strength : Aqueous NaOH (2N) outperforms methanolic NaOMe in minimizing esterification side products.

Curtius Rearrangement

  • Azide Stability : Acyl azides are thermally labile; gentle heating (40–60°C) prevents explosive decomposition.

  • Workup : Acidic quenching (HCl) precipitates the product, simplifying purification.

Analytical Characterization

This compound was characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). Key data include:

Table 1: Spectral Data for this compound

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.04 (d, J = 9.4 Hz, 1H), 7.60 (m, 1H), 7.48 (d, J = 8.8 Hz, 1H), 3.92 (s, 3H, OCH₃)
HRMS (DART) Calculated for C₁₃H₁₁N₃O [M+H]⁺: 226.0975; Found: 226.0978

The methoxy group resonates as a singlet at δ 3.92, while aromatic protons exhibit coupling patterns consistent with the phenazine scaffold.

Alternative Synthetic Approaches

While the Curtius rearrangement is the primary route to this compound, other methods could theoretically be explored:

  • Hofmann Rearrangement : Conversion of a primary amide to an amine via bromine and base. However, this method is less feasible for electron-deficient aromatic systems due to side reactions.

  • Direct Amination : Palladium-catalyzed C–H amination remains unexplored for this substrate but could offer a more direct pathway if optimized.

Chemical Reactions Analysis

7-Methoxyphenazin-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

7-Methoxyphenazin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyphenazin-1-amine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately causing cell death . The compound’s ability to interfere with cellular respiration and energy production also contributes to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features/Implications
7-Methoxyphenazin-1-amine Phenazine -OCH₃ (C7), -NH₂ (C1) C₁₃H₁₁N₃O 225.10 Hydrogen bonding potential; moderate yield (26%)
3-(10-Methoxybenzo[c]phenothiazin-7-yl)-N,N-dimethylpropan-1-amine Benzo[c]phenothiazine -OCH₃ (C10), -N(CH₃)₂(CH₂)₃ (C7) C₁₉H₂₁N₂S 317.45 Sulfur atom enhances electron delocalization; larger size may affect bioavailability
Impurity E (EP) Benzodiazepine -Cl (C7), -F (C2-phenyl), -CH₂NH₂ C₁₆H₁₄ClFN₂ 300.75 Halogen substituents increase lipophilicity; potential CNS activity
Impurity H (EP) Quinazoline -Cl (C6), -F (C4-phenyl), -CH₃ (C2) C₁₅H₁₀ClFN₂ 280.71 Planar structure may intercalate DNA; halogen effects on reactivity

Key Observations:

Core Structure Differences: Phenazines (e.g., this compound) exhibit a planar, conjugated system with two nitrogen atoms, favoring redox activity and π-π interactions. Benzodiazepines () are non-planar, with a seven-membered ring system, often associated with neurological effects .

Substituent Effects: Methoxy Groups: Present in both this compound and the benzo[c]phenothiazine derivative, these groups enhance solubility but may reduce membrane permeability. Halogens (Cl, F): In benzodiazepine and quinazoline impurities (), halogens increase lipophilicity and metabolic stability but may introduce toxicity risks . Amine Groups: The primary amine in this compound contrasts with the tertiary amine in the phenothiazine derivative, affecting hydrogen-bonding capacity and target interactions.

Synthetic Yields: this compound is obtained in 26% yield, suggesting room for optimization in phenazine synthesis . No yield data are provided for comparison compounds.

Research Implications and Limitations

  • Pharmacological Potential: The amine and methoxy groups in this compound make it a candidate for antimicrobial or anticancer studies, though direct bioactivity data are lacking.
  • Limitations : Comparative studies on solubility, stability, or biological activity are absent in the provided evidence. Further research is needed to explore structure-activity relationships.
  • Contradictions/Missing Data : and describe structurally distinct compounds, limiting direct comparisons. Phenazine derivatives with varied substituents (e.g., halogens, alkyl chains) should be synthesized and tested for robust conclusions.

References: – Synthesis and spectral data of this compound. – Structural data for benzodiazepine/quinazoline impurities. – Benzo[c]phenothiazine derivative properties.

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